molecular formula C19H19NO2 B13999491 1-(2,2-diphenylacetyl)-4-Piperidinone CAS No. 161491-32-3

1-(2,2-diphenylacetyl)-4-Piperidinone

Cat. No.: B13999491
CAS No.: 161491-32-3
M. Wt: 293.4 g/mol
InChI Key: PBMYESCCTMNAHJ-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylacetyl)-4-Piperidinone is a chemical compound with the molecular formula C20H21NO2 It is known for its unique structure, which includes a piperidinone ring substituted with a diphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2-Diphenylacetyl)-4-Piperidinone can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylacetic acid with piperidinone under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with piperidinone to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diphenylacetyl)-4-Piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Diphenylacetyl)-4-Piperidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,2-diphenylacetyl)-4-Piperidinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Diphenylacetyl)-4-Piperidinone is unique due to its specific substitution pattern and the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

161491-32-3

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2,2-diphenylacetyl)piperidin-4-one

InChI

InChI=1S/C19H19NO2/c21-17-11-13-20(14-12-17)19(22)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2

InChI Key

PBMYESCCTMNAHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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